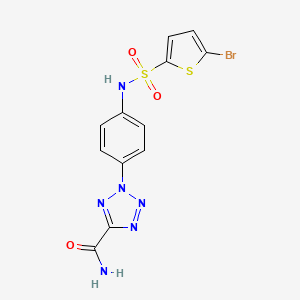

![molecular formula C18H17ClN6O4 B2881410 2-(3-(4-氯苯基)-7,9-二甲基-6,8-二氧代-6,7,8,9-四氢-[1,2,4]三嗪并[3,4-f]嘌呤-1(4H)-基)乙酸甲酯 CAS No. 941998-74-9](/img/structure/B2881410.png)

2-(3-(4-氯苯基)-7,9-二甲基-6,8-二氧代-6,7,8,9-四氢-[1,2,4]三嗪并[3,4-f]嘌呤-1(4H)-基)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

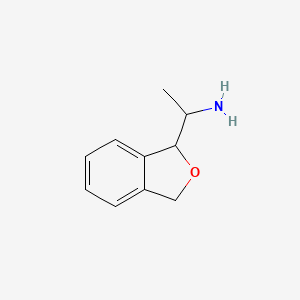

The compound is a derivative of the [1,2,4]triazine family, which are known to have various biological and pharmacological activities . The presence of the [1,2,4]triazine ring, along with other functional groups, suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The [1,2,4]triazine ring is a key feature, and the compound also appears to have a purine ring and a chlorophenyl group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the [1,2,4]triazine ring suggests that it could participate in reactions typical of this family of compounds .科学研究应用

生物合成途径的潜在抑制剂

一项研究讨论了嘌呤衍生物作为腺苷一磷酸 (AMP) 生物合成中的潜在抑制剂的合成,突出了嘌呤衍生物在探索癌症治疗策略中的重要性 (Wanner 等人,1978)。

非线性光学材料

对三嗪衍生物的晶体结构和堆积的研究揭示了它们作为八极非线性光学材料的潜力。研究表明,这些化合物的特定结构特征导致了它们的非中心对称性,这对于非线性光学应用至关重要 (Boese 等人,2002)。

抗肿瘤活性和血管舒张作用

另一项研究重点关注合成和检查新型杂环化合物,包括三嗪嘌呤,以了解其抗肿瘤活性和血管舒张作用。这突出了这些化合物在医学研究中的治疗潜力 (Ueda 等人,1987)。

高效缩合剂

已经探索了使用某些三嗪衍生物作为高效缩合剂来形成酰胺和酯。这表明它们在合成有机化学中用于促进复杂分子的形成是有用的 (Kunishima 等人,1999)。

分子结构和反应研究

对还原的 1,2,4-三嗪衍生物的分子结构及其与缺电子乙炔的反应产物进行的研究证明了这些化合物的化学多样性和反应性,这对于理解化学相互作用和合成途径很有用 (Ayato 等人,1981)。

作用机制

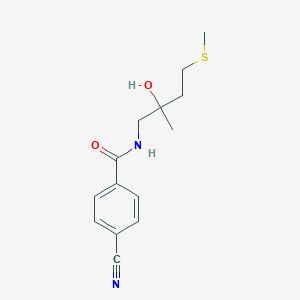

Target of Action

The primary target of this compound is ferrous ions . This is significant as iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The compound’s interaction with its targets results in a decrease in intracellular iron ion levels . This can significantly inhibit cancer cell proliferation . The compound’s cytotoxicity is abolished with the addition of ferrous ions , indicating a direct interaction between the compound and ferrous ions.

Biochemical Pathways

The compound affects the biochemical pathways related to iron metabolism. By binding to ferrous ions, it disrupts the normal iron homeostasis within the cell . This can lead to a decrease in cell proliferation, particularly in cancer cells that have a higher iron requirement than normal cells .

Result of Action

The compound has been shown to have antiproliferative activity against cancer cells . It induces significant apoptosis in A549 cells in a dose and time-dependent manner . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provides evidence that induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The action of the compound can be influenced by environmental factors such as the presence of ferrous ions. The cytotoxicity of the compound decreases with the increase of ferrous ions concentrations . This suggests that the compound’s action, efficacy, and stability could be influenced by the iron ion levels in its environment.

属性

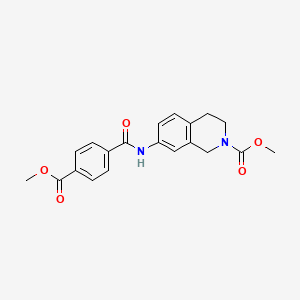

IUPAC Name |

methyl 2-[3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN6O4/c1-22-15-14(16(27)23(2)18(22)28)24-8-12(10-4-6-11(19)7-5-10)21-25(17(24)20-15)9-13(26)29-3/h4-7H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXPGWSJHLJYGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC(=O)OC)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

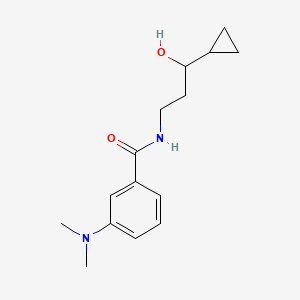

![1-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2881335.png)

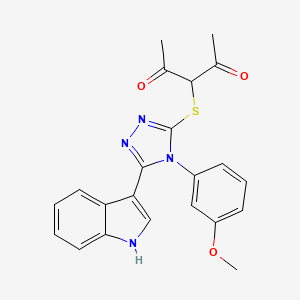

![(2E)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2881336.png)

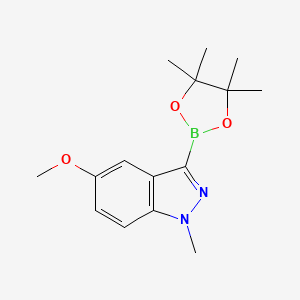

![N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2881342.png)

![3,7,9-trimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2881344.png)

![Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2881348.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-4-carboxamide](/img/structure/B2881349.png)